4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

Catalog No.
S14576787
CAS No.
M.F
C14H10ClFO3
M. Wt
280.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

Product Name

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

IUPAC Name

2-chloro-5-fluoro-4-phenylmethoxybenzoic acid

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

InChI

InChI=1S/C14H10ClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

GJMRVNROWZZRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C(=O)O)F

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C14H10ClFO3C_{14}H_{10}ClFO_3 and a molecular weight of approximately 280.68 g/mol. It features a benzyloxy group attached to a chlorinated and fluorinated benzoic acid structure, making it a significant compound in organic synthesis and medicinal chemistry. The presence of both chlorine and fluorine atoms contributes to its unique chemical properties, which can influence its reactivity and biological activity.

Typical of benzoic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or further transformed into other functional groups.

The specific reactivity can depend on the conditions and the substituents present on the aromatic ring.

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid exhibits potential biological activities that are being explored in pharmacological studies. Its structural features suggest possible interactions with biological targets, particularly in the field of drug development. The presence of halogen atoms often enhances lipophilicity and bioavailability, making it a candidate for further investigation in therapeutic applications.

Several methods can be employed to synthesize 4-(benzyloxy)-2-chloro-5-fluorobenzoic acid:

  • Direct Halogenation: Starting from benzoic acid derivatives, chlorination and fluorination can be performed using reagents such as phosphorus pentachloride and fluorinating agents.
  • O-Alkylation: The benzyloxy group can be introduced via alkylation reactions using benzyl halides and suitable bases.
  • Multi-step Synthesis: A combination of functional group transformations, including nitration followed by reduction and subsequent substitution reactions, can also yield the desired compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active molecules.
  • Agricultural Chemicals: Its properties may lend themselves to use as a pesticide or herbicide.
  • Material Science: In the development of polymers or other materials that require specific chemical functionalities.

Interaction studies of 4-(benzyloxy)-2-chloro-5-fluorobenzoic acid with various biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically involve:

  • Binding Affinity Assays: To determine how well the compound interacts with specific receptors or enzymes.
  • Cell Culture Experiments: To assess cytotoxicity and biological activity in living cells.
  • In Vivo Studies: To evaluate the compound's efficacy and safety profile in animal models.

Several compounds share structural similarities with 4-(benzyloxy)-2-chloro-5-fluorobenzoic acid, each possessing unique properties:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-fluorobenzoic acidC7H4ClFO2C_7H_4ClFO_2Lacks the benzyloxy group; simpler structure.
2-(Benzyloxy)-4-chloro-5-fluorobenzoic acidC14H10ClFO3C_{14}H_{10}ClFO_3Similar structure but different positioning of substituents.
5-{[(Benzyloxy)carbonyl]amino}-2-chloro-4-fluorobenzoic acidC14H12ClFO4C_{14}H_{12}ClFO_4Contains an amine group; potential for different biological activity.

The unique combination of substituents in 4-(benzyloxy)-2-chloro-5-fluorobenzoic acid may enhance its specificity towards certain biological targets compared to these similar compounds. This uniqueness is significant for its potential applications in drug design and development.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.0302500 g/mol

Monoisotopic Mass

280.0302500 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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